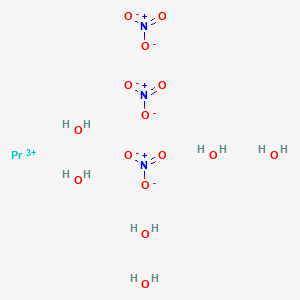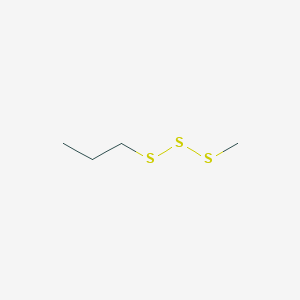
Butyric acid, 4-(p-isopropylbenzoyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Butyric acid, 4-(p-isopropylbenzoyl)- (BIA) is a naturally occurring fatty acid that is found in many foods, such as butter, cheese, and milk. It is also an important component of the human body, where it is involved in a variety of physiological processes. BIA is a short-chain fatty acid that has a wide range of applications in scientific research. It is used in synthetic chemistry, biochemistry, and medicine due to its unique properties.
Applications De Recherche Scientifique
Bioproduction of Butyric Acid
Butyric acid, a C4 organic acid, has broad applications across food, pharmaceuticals, animal feed supplements, and cosmetics. The fermentative production of butyric acid from renewable feedstocks is gaining attention due to consumer demand for green products. Strain engineering and novel fermentation processes are key strategies for improving microbial butyric acid production, with a focus on yield, titer, purity, and productivity improvements (Jiang et al., 2018).
Oxidation of Isopropylbenzenes
Research on the oxidation of p-substituted isopropylbenzenes in butyric acid solution to corresponding benzoic acids has provided insights into the catalytic processes involved. This understanding is crucial for the oxidation behavior of p-dialkylbenzenes to terephthalic acid, highlighting the importance of oxidation of intermediate alkylbenzoic acids (Helden et al., 2010).
Adsorption and Separation of Organic Cationic Dyes
A study on an anionic metal-organic framework demonstrates its efficiency as an adsorbent for the selective removal of organic cationic dyes, offering potential applications in water purification and environmental remediation (Yang et al., 2019).
Sulfophenyl Carboxylic Acids Determination
An analytical method for determining sulfophenyl carboxylic acids in agricultural groundwater showcases the potential of these compounds in tracking the biodegradation of linear alkylbenzene sulfonates, contributing to environmental monitoring (Jiménez-Díaz et al., 2008).
Pyridine Derivatives in Solar Cells
Pyridine derivatives have been synthesized and applied as effective additives in dye-sensitized solar cells (DSSCs), indicating their role in improving the energy conversion efficiency of DSSCs, thereby contributing to the advancement of solar energy technologies (Bagheri et al., 2015).
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
5-oxo-5-(4-propan-2-ylphenyl)pentanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18O3/c1-10(2)11-6-8-12(9-7-11)13(15)4-3-5-14(16)17/h6-10H,3-5H2,1-2H3,(H,16,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDLSMQFJULLIEF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C(=O)CCCC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20172197 |
Source


|
| Record name | Butyric acid, 4-(p-isopropylbenzoyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20172197 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18847-18-2 |
Source


|
| Record name | Butyric acid, 4-(p-isopropylbenzoyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018847182 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Butyric acid, 4-(p-isopropylbenzoyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20172197 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-[(2R,5R)-5-ethenyl-5-methyloxolan-2-yl]propan-2-ol](/img/structure/B106663.png)













